2,2-Dimethyl-1,2-oxasilinan-6-one
Description
2,2-Dimethyl-1,2-oxasilinan-6-one is a six-membered heterocyclic compound containing a silicon atom, an oxygen atom, and a ketone functional group. The silicon atom is substituted with two methyl groups, which significantly influence its structural conformation and reactivity. This compound belongs to the class of organosilicon heterocycles, which are of interest due to their unique electronic and steric properties compared to purely carbon-based or oxygen-containing analogs.
Properties
CAS No. |
15129-96-1 |
|---|---|
Molecular Formula |
C6H12O2Si |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
2,2-dimethyloxasilinan-6-one |
InChI |
InChI=1S/C6H12O2Si/c1-9(2)5-3-4-6(7)8-9/h3-5H2,1-2H3 |
InChI Key |
SGUUUWRDDYWFOC-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)O1)C |
Canonical SMILES |
C[Si]1(CCCC(=O)O1)C |
Synonyms |
2,2-Dimethyl-1,2-oxasilinan-6-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Heterocycles
| Compound | Ring Conformation | Key Bond Lengths (Å) | Key Angles (°) |
|---|---|---|---|
| Cyclohexane | Chair | C-C: 1.53 | C-C-C: 111 |
| Germacyclohexane | Flattened chair | Ge-C: 1.98 | C-Ge-C: 108 |
| This compound | Highly flattened chair | Si-O: 1.87 | C-Si-C: 114 |
Reactivity and Stability
- Reactivity: Unlike 2,2-dimethyl-1,3-dioxin-6-one derivatives (oxygen-rich analogs), which react quantitatively with nucleophiles due to their electron-deficient carbonyl group , this compound’s reactivity is modulated by the silicon atom.
- Stability: The methyl groups on silicon provide steric protection, improving thermal and chemical stability compared to unsubstituted oxasilinanes. In contrast, 1,3-dioxin-6-one derivatives are noted for their chemical stability and safety in synthetic applications .
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